N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide
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Overview
Description
N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide is an organic compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring attached to a benzylidene group, which is further connected to an amino phenyl acetamide moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide typically involves the condensation of 4-(4-morpholinyl)benzaldehyde with 4-aminophenylacetamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(4-bromo-benzylidene]amino}phenyl)acetamide: Similar structure but with a bromine atom, which may alter its reactivity and biological activity.
N-(4-{[4-(4-methoxy-benzylidene]amino}phenyl)acetamide:
Uniqueness
N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.
Properties
Molecular Formula |
C19H21N3O2 |
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Molecular Weight |
323.4g/mol |
IUPAC Name |
N-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C19H21N3O2/c1-15(23)21-18-6-4-17(5-7-18)20-14-16-2-8-19(9-3-16)22-10-12-24-13-11-22/h2-9,14H,10-13H2,1H3,(H,21,23) |
InChI Key |
PWHAGQFZVKYCFX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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